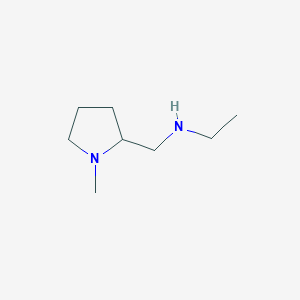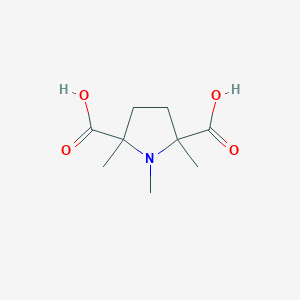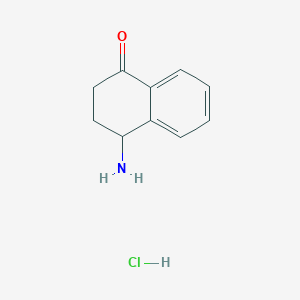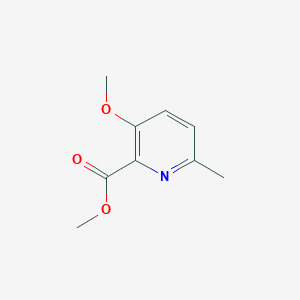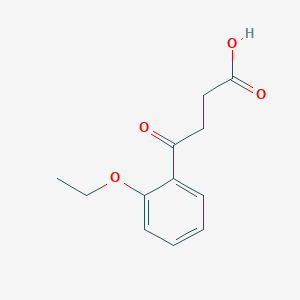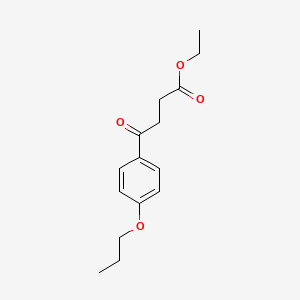
Thiomorpholine-1-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomorpholine-1-oxide hydrochloride (TMOH) is a novel compound that has recently been gaining attention for its potential use in scientific research. TMOH is a small molecule that has a number of interesting properties, such as its ability to act as a chelating agent, its solubility in water, and its low toxicity. TMOH has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Thiomorpholine derivatives, including Thiomorpholine-1-oxide hydrochloride, have been studied for their antimicrobial activity. Research has focused on developing compounds with increased microbial intracellular concentration and decreased microbial resistance. These derivatives are synthesized through nucleophilic substitution reactions and tested for their effectiveness against microbes. This synthesis and testing indicate potential applications in developing new antimicrobials (Kardile & Kalyane, 2010).
Medicinal Chemistry Building Blocks
- Thiomorpholine and its 1,1-dioxide form are significant building blocks in medicinal chemistry. This compound, as part of this group, plays a role in the development of analogs with interesting biological profiles. These compounds are synthesized from inexpensive materials using straightforward chemistry, demonstrating their utility in creating a variety of medicinally relevant structures (Walker & Rogier, 2013).
Oxidation Reactions and Compound Synthesis
- Studies on the oxidation of alkyl-substituted Thiomorpholines, including the hydrochloride form, have led to the development of various derivatives. These derivatives are utilized in the synthesis of a range of compounds, including s-triazine derivatives and urea or thiourea derivatives. This research highlights the reactivity of this compound in synthesizing diverse chemical structures with potential applications in various fields (Asinger, Neuray, Wilms, & Saus, 1973).
Fluorescent Probe Development
- Thiomorpholine derivatives have been investigated for their potential use in developing selective fluorescent probes. A probe containing the Thiomorpholine unit has been synthesized for detecting hypochlorous acid, indicating potential applications in imaging and diagnostics (Świerczyńska et al., 2021).
Antioxidant and Cytotoxic Activities
- A class of N-azole substituted Thiomorpholine derivatives, including this compound, has shown significant antioxidant and cytotoxic activities. These properties suggest potential applications in the development of therapeutics targeting oxidative stress-related diseases and cancer (Reddy et al., 2014).
Anti-Microbial Activity Analysis
- Thiomorpholine derivatives have been evaluated for their antibacterial properties. Investigations into their interactions with bacterial drug targets, such as DNA gyrase, reveal their potential as antibiotic leads. This research underscores their application in addressing bacterial infections and antibiotic resistance (Nwuche, Ujam, Ibezim, & Ujam, 2017).
Safety and Hazards
Thiomorpholine-1-oxide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place and the container should be kept tightly closed .
Orientations Futures
Thiomorpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have demonstrated myriad physiological activity . This has made researchers keen and propelled them to explore these privileged scaffolds . A scalable route to generate thiomorpholine from low-cost starting materials is highly desirable . Two new methacrylates derived from thiomorpholine were prepared, indicating potential future directions in the synthesis of new compounds .
Propriétés
IUPAC Name |
1,4-thiazinane 1-oxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHTBMMJSMMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76176-87-9 |
Source


|
| Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


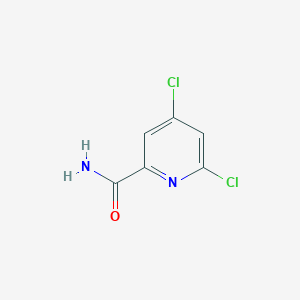
![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
